4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclobutyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine core.
Scientific Research Applications
4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyclobutyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-4-5-13)19-8-6-18(7-9-19)15-10-14(16-11-17-15)12-2-1-3-12/h10-13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZJFFKHGDMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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